N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine
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Overview
Description
N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl bromide with 2-methylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a suitable solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
Uniqueness
N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is unique due to its specific combination of fluorine and trifluoromethyl groups attached to a benzyl amine structure. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F4N/c1-8(2)6-17-7-9-10(12(14,15)16)4-3-5-11(9)13/h3-5,8,17H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGMFDUAOUSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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